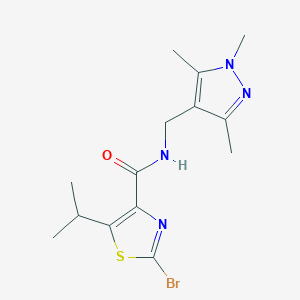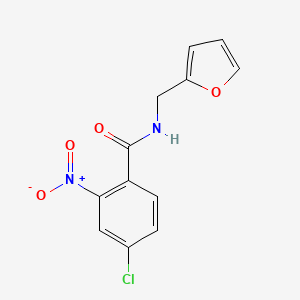![molecular formula C28H34N2O6S3 B11030049 2,4,6-trimethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-N-[(2,4,6-trimethylphenyl)sulfonyl]benzenesulfonamide](/img/structure/B11030049.png)
2,4,6-trimethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-N-[(2,4,6-trimethylphenyl)sulfonyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(MESITYLSULFONYL)-2,4,6-TRIMETHYL-N-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its intricate structure, which includes multiple sulfonyl groups and aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(MESITYLSULFONYL)-2,4,6-TRIMETHYL-N-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1-BENZENESULFONAMIDE typically involves a multi-step process. One common method includes the reaction of mesitylene sulfonyl chloride with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The intermediate products are then further reacted with pyrrolidine and other reagents to achieve the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are crucial to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-(MESITYLSULFONYL)-2,4,6-TRIMETHYL-N-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogens, nitrating agents, or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
N-(MESITYLSULFONYL)-2,4,6-TRIMETHYL-N-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(MESITYLSULFONYL)-2,4,6-TRIMETHYL-N-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonyl groups in the compound can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-mesityl-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide
- N-(tert-butyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide
- 4-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide
Uniqueness
N-(MESITYLSULFONYL)-2,4,6-TRIMETHYL-N-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1-BENZENESULFONAMIDE is unique due to its specific combination of sulfonyl groups and aromatic rings, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C28H34N2O6S3 |
|---|---|
Peso molecular |
590.8 g/mol |
Nombre IUPAC |
2,4,6-trimethyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)-N-(2,4,6-trimethylphenyl)sulfonylbenzenesulfonamide |
InChI |
InChI=1S/C28H34N2O6S3/c1-19-15-21(3)27(22(4)16-19)38(33,34)30(39(35,36)28-23(5)17-20(2)18-24(28)6)25-9-11-26(12-10-25)37(31,32)29-13-7-8-14-29/h9-12,15-18H,7-8,13-14H2,1-6H3 |
Clave InChI |
CMDKFFFYUYCDFG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)S(=O)(=O)C4=C(C=C(C=C4C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide](/img/structure/B11029966.png)
![N-(4-sulfamoylbenzyl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide](/img/structure/B11029968.png)
![8-Methoxy-4,4-dimethyl-6-(morpholinomethyl)-1-(phenylimino)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one](/img/structure/B11029973.png)
![2-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4(3H)-one](/img/structure/B11029987.png)
![N-(4-methylphenyl)-2-(2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B11029992.png)
![3-(4-fluorophenyl)-11-(4-methylphenyl)-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one](/img/structure/B11030001.png)
![methyl N-{[2-(2,5-dimethoxyphenyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate](/img/structure/B11030002.png)


![2-chloro-N-(2-chloro-4-nitrobenzoyl)-4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B11030018.png)
![Ethyl 2-{[(2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11030023.png)

![N-(4-chlorophenyl)-2-[1-(furan-2-ylmethyl)-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidin-6-yl]acetamide](/img/structure/B11030032.png)

